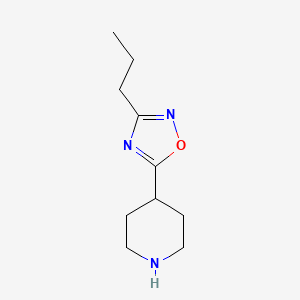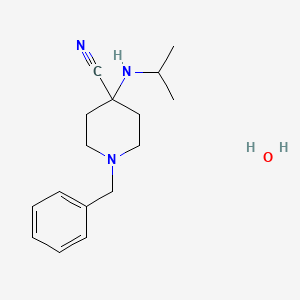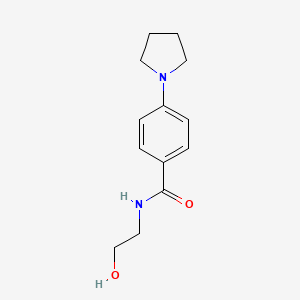
4-溴-2-氯-1-甲磺酰苯
描述
4-Bromo-2-chloro-1-methanesulfonylbenzene (BCMSB) is an organosulfur compound that has been studied for its potential applications in a variety of scientific research fields. It has been found to possess a variety of properties that make it an attractive and useful compound for a wide range of applications.
科学研究应用
化学合成
“4-溴-2-氯-1-甲磺酰苯”是一种独特的化学化合物,可用于各种化学合成过程中 . 其特定的结构和性质使其成为创建其他复杂化合物的宝贵组成部分 .
非线性光学材料
该化合物在非线性光学材料领域具有潜在的应用 . 非线性光学材料用于各种技术,包括激光系统,光通信设备和光子器件 . 这些材料以其改变光强,速度或方向的能力而闻名 .
有机合成
“4-溴-2-氯-1-甲磺酰苯”也可用于有机合成 . 有机合成是通过化学反应构建有机化合物的方法。 这些反应中使用的化合物通常来自天然来源,或者本身就是化学合成的产物 .
材料科学
在材料科学领域,该化合物可用于开发具有独特性能的新材料 . 材料科学家可以操纵“4-溴-2-氯-1-甲磺酰苯”的性能以创建具有特定特征的材料 .
色谱法
该化合物可能用于色谱法,色谱法是一种用于分离混合物的实验室技术 . 其独特的特性可能使其在开发新的色谱方法中发挥作用 .
安全和危害
属性
IUPAC Name |
4-bromo-2-chloro-1-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIHZAYTOAGCNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630555 | |
| Record name | 4-Bromo-2-chloro-1-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
648905-09-3 | |
| Record name | 4-Bromo-2-chloro-1-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![7-amino-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride](/img/structure/B1290670.png)




